molecular formula C20H24N2O3 B1678811 Rankinidine CAS No. 106466-66-4

Rankinidine

Cat. No.: B1678811
CAS No.: 106466-66-4
M. Wt: 340.4 g/mol
InChI Key: ZXRGGMATGWCUBP-ZJQJSZDWSA-N
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Description

Rankinidine is an oxindole alkaloid isolated from the methanol extract of the stem of Gelsemium rankinii. It has a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rankinidine involves several steps, starting from readily available precursors. One common method includes the cyclization of an appropriate precursor under specific conditions to form the oxindole core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: Rankinidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Rankinidine has several applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rankinidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of Rankinidine: this compound is unique due to its oxindole alkaloid structure, which distinguishes it from other histamine H2 receptor antagonists.

Properties

IUPAC Name

(7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGGMATGWCUBP-KGVSQERTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106466-66-4
Record name Rankinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106466664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Rankinidine and where is it found?

A1: this compound is an oxindole alkaloid found in the Gelsemium genus, specifically isolated from the stem of Gelsemium rankinii []. It belongs to the humantenine-type alkaloids, which are known for their structural complexity and potential biological activity [, ].

Q2: How is this compound metabolized in different species?

A2: Research using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-QTOF) identified 11 metabolites of this compound and five main metabolic pathways: demethylation, reduction, oxidation, oxidation & reduction, and demethylation & oxidation []. Significantly, there are qualitative and quantitative species-specific differences in this compound metabolism. For example, pigs and goats showed a higher capacity for this compound oxidation compared to humans and rats, while the latter two exhibited higher demethylation and reduction abilities [].

Q3: What are the implications of these metabolic differences?

A3: The species-specific metabolic differences of this compound in human, pig, goat, and rat liver microsomes could help explain the variation in toxicity observed with Gelsemium species []. Understanding these metabolic pathways is crucial for future in vivo studies and for assessing the potential risks and benefits of this compound and related compounds.

Q4: Has the synthesis of this compound been explored?

A4: Yes, researchers have investigated copper(II)-mediated oxidative coupling reactions as a route to synthesize nitrogen-heterocycles, including the oxindole core structure found in this compound []. This approach holds promise for developing efficient synthetic strategies for this compound and other structurally complex alkaloids.

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